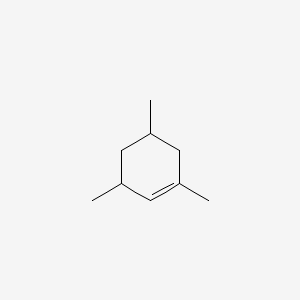

Cyclohexene, 1,3,5-trimethyl-

Description

Nomenclature and Isomeric Forms of Cyclohexene (B86901), 1,3,5-trimethyl-

Systematic Naming Conventions

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for the compound is 1,3,5-trimethylcyclohexene . This name is derived by identifying the parent cyclic structure, which is a six-membered ring containing one double bond, hence "cyclohexene". The carbons of the ring are numbered to give the double bond the lowest possible locants (1 and 2). The positions of the three methyl (-CH₃) groups are then indicated by the numbers 1, 3, and 5.

Distinction from Saturated Trimethylcyclohexane Analogues

"Cyclohexene, 1,3,5-trimethyl-" is distinguished from its saturated analogue, 1,3,5-trimethylcyclohexane (B44294) , by the presence of a carbon-carbon double bond within the six-membered ring. nih.govnist.gov This fundamental difference in saturation leads to distinct molecular geometries and chemical reactivities. The cyclohexene ring adopts a half-chair conformation, whereas the cyclohexane (B81311) ring exists predominantly in a chair conformation. quora.com The presence of the double bond also removes two hydrogen atoms, resulting in the molecular formula C₉H₁₆ for 1,3,5-trimethylcyclohexene, compared to C₉H₁₈ for 1,3,5-trimethylcyclohexane. nist.govnist.gov

Positional and Geometric Isomerism within the Cyclohexene Ring System

The trimethylcyclohexene structure allows for several positional isomers, where the methyl groups are attached to different carbon atoms of the cyclohexene ring. Examples of other positional isomers include 1,2,3-trimethylcyclohexene, 1,2,4-trimethylcyclohexene, and 1,3,6-trimethylcyclohexene. weebly.comchegg.com Each of these isomers has unique physical and chemical properties due to the different spatial arrangement of the methyl groups.

Geometric isomerism, specifically cis-trans isomerism, is also possible in substituted cyclohexenes, depending on the substitution pattern around the double bond and on the ring. However, in 1,3,5-trimethylcyclohexene, the double bond is endocyclic and trisubstituted (one methyl group is directly attached to a double-bonded carbon), which does not lead to the typical E/Z isomerism seen in acyclic alkenes. The geometric isomerism in this case relates to the relative positions of the substituents on the ring itself.

Stereochemical Considerations in Cyclohexene, 1,3,5-trimethyl-

Cis-Trans Stereoisomerism and Configuration Assignment

In the context of "Cyclohexene, 1,3,5-trimethyl-," cis-trans isomerism refers to the relative orientation of the methyl groups at positions 3 and 5 with respect to the plane of the ring. vaia.com The methyl group at position 1 is part of the double bond and its orientation is fixed relative to the ring. The carbons at positions 3 and 5 are chiral centers, meaning they are attached to four different groups.

Cis Isomer: In the cis isomer, the methyl groups at positions 3 and 5 are on the same side of the ring.

Trans Isomer: In the trans isomer, the methyl groups at positions 3 and 5 are on opposite sides of the ring.

The configuration at each chiral center can be assigned as R or S based on the Cahn-Ingold-Prelog priority rules. This allows for a more precise description of the stereoisomers.

Diastereomeric Relationships and Relative Stereochemistry

Due to the presence of two chiral centers (at C3 and C5), "Cyclohexene, 1,3,5-trimethyl-" can exist as diastereomers. mvpsvktcollege.ac.invaia.com Diastereomers are stereoisomers that are not mirror images of each other. The possible stereoisomers are:

(3R, 5R)-1,3,5-trimethylcyclohexene

(3S, 5S)-1,3,5-trimethylcyclohexene

(3R, 5S)-1,3,5-trimethylcyclohexene

(3S, 5R)-1,3,5-trimethylcyclohexene

The (3R, 5R) and (3S, 5S) isomers are enantiomers of each other (non-superimposable mirror images). Similarly, the (3R, 5S) and (3S, 5R) isomers are another pair of enantiomers. The relationship between a member of the first pair and a member of the second pair is diastereomeric. For instance, (3R, 5R)-1,3,5-trimethylcyclohexene and (3R, 5S)-1,3,5-trimethylcyclohexene are diastereomers. These diastereomers will have different physical properties, such as boiling points, melting points, and solubility.

Enantiomeric Possibilities and Chiral Elements

The molecular structure of 1,3,5-trimethyl-cyclohexene possesses chiral centers, which are atoms bonded to four different groups, making the molecule capable of existing as non-superimposable mirror images known as enantiomers. mvpsvktcollege.ac.invedantu.com In this specific cyclohexene derivative, the carbon atoms at positions 3 and 5 are chiral centers. The carbon at position 1 is part of a double bond and therefore not a chiral center.

The presence of two chiral centers would typically suggest the existence of up to four stereoisomers (2^n, where n is the number of chiral centers). These stereoisomers are classified as either enantiomers or diastereomers. For 1,3,5-trimethylcyclohexane, two distinct cis-trans isomers are possible. echemi.comaskfilo.comstackexchange.com One isomer has all three methyl groups on the same side of the ring (the all-cis isomer), while the other has one methyl group on the opposite side relative to the other two (the cis-trans isomer). chegg.com The cis isomer is achiral, but the trans isomer is chiral and exists as a pair of enantiomers.

Conformational Analysis of Substituted Cyclohexene Systems

The study of the three-dimensional arrangement of atoms in cyclohexene and its derivatives is crucial for understanding their reactivity and properties. Unlike the flat representation often used in two-dimensional drawings, the cyclohexene ring is puckered to relieve ring strain.

To minimize the strain from bond angles and eclipsing interactions, the cyclohexane ring adopts non-planar conformations. quora.comconceptdraw.comquora.com The most stable and prevalent conformation is the "chair" form, which is virtually free of angle and torsional strain. quora.comutexas.edu Other, less stable conformations include the "boat," "twist-boat," and "half-chair." quora.comconceptdraw.com

The boat conformation is less stable than the chair due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. quora.comcutm.ac.in The twist-boat conformation alleviates some of this strain and is consequently more stable than the pure boat form. quora.comcutm.ac.in The half-chair conformation is a high-energy intermediate in the process of a ring flip between two chair forms. utexas.edulibretexts.org The energy difference between these conformations dictates their relative populations at equilibrium, with the chair conformation being overwhelmingly favored. wikipedia.org The study of these puckered shapes can be quantified using Cremer–Pople puckering coordinates. nih.govacs.orgsmu.edu

| Conformation | Relative Energy (kJ/mol) | Stability Ranking |

|---|---|---|

| Chair | 0 | Most Stable |

| Twist-Boat | ~23 | Less Stable |

| Boat | ~29 | Even Less Stable |

| Half-Chair | ~45 | Least Stable (Transition State) |

The presence of methyl groups on the cyclohexene ring significantly influences the equilibrium between different chair conformations. msu.edu Substituents on a cyclohexane ring can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (around the periphery of the ring). mvpsvktcollege.ac.inlumenlearning.com

Due to steric hindrance, a substituent generally prefers the more spacious equatorial position over the more crowded axial position. lumenlearning.comlumenlearning.com When a methyl group is in an axial position, it experiences steric crowding from the two other axial hydrogens on the same side of the ring. lumenlearning.comlumenlearning.com This leads to a conformational equilibrium that strongly favors the conformer where the methyl group is in the equatorial position. masterorganicchemistry.comlibretexts.org For a monosubstituted cyclohexane like methylcyclohexane (B89554), the equatorial conformer is about 7.6 kJ/mol more stable and constitutes about 95% of the equilibrium mixture at room temperature. wikipedia.orglibretexts.org In disubstituted or polysubstituted cyclohexanes, the most stable conformation will be the one that maximizes the number of bulky groups in equatorial positions. libretexts.orgunacademy.com

The preference for equatorial substitution is primarily due to unfavorable steric interactions known as 1,3-diaxial interactions. lumenlearning.comencyclopedia.pub This type of strain occurs between an axial substituent and the axial atoms located two carbons away (at the 1- and 3-positions relative to the substituent). lumenlearning.comencyclopedia.pub These interactions are essentially gauche-butane interactions within the ring system. masterorganicchemistry.com

The magnitude of this steric strain is quantified by the "A-value," which represents the free energy difference between the equatorial and axial conformers of a monosubstituted cyclohexane. chemistrysteps.com Larger substituents have larger A-values, indicating a stronger preference for the equatorial position. msu.edulibretexts.org For a methyl group, the A-value corresponds to the energy cost of two 1,3-diaxial interactions with hydrogen atoms. chemistrysteps.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trimethylcyclohexene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-7-4-8(2)6-9(3)5-7/h4,7,9H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHOIUJRGGWFEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C=C(C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871895 | |

| Record name | 1,3,5-Trimethylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3643-64-9 | |

| Record name | 1,3,5-Trimethyl-1-cyclohexene, cis & trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003643649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Trimethylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Trimethyl-1-cyclohexene,mixture of cis and trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Cyclohexene, 1,3,5 Trimethyl and Its Derivatives

Direct Synthetic Routes to Cyclohexene (B86901), 1,3,5-trimethyl-

Direct routes focus on building the trimethylated cyclohexene ring system from acyclic or simpler cyclic precursors. These methods primarily involve cyclization reactions to form the six-membered ring and elimination reactions to generate the crucial carbon-carbon double bond.

Ring-forming reactions are fundamental to the synthesis of cyclic compounds. For a six-membered ring like that in 1,3,5-trimethylcyclohexene, classic organic reactions such as the Diels-Alder reaction and the Robinson annulation provide powerful, albeit indirect, synthetic pathways.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. A hypothetical route to a precursor of 1,3,5-trimethylcyclohexene could involve the reaction of a substituted diene, such as 2,4-dimethyl-1,3-pentadiene, with an appropriate dienophile. Subsequent modification of the resulting cycloadduct would be necessary to achieve the final structure. The reaction is valued for its high stereospecificity and regioselectivity.

The Robinson annulation is another key ring-forming method that creates a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orguoc.gr This reaction typically uses a ketone and a methyl vinyl ketone to produce an α,β-unsaturated ketone within a new cyclohexane (B81311) ring. wikipedia.orgmasterorganicchemistry.com While this method directly yields a cyclohexenone derivative, further chemical steps would be required to remove the ketone and install the methyl groups at the correct positions to yield 1,3,5-trimethylcyclohexene.

| Reaction Type | Reactants | Product Type | Relevance to Target Synthesis |

| Diels-Alder Reaction | Conjugated Diene + Dienophile | Substituted Cyclohexene | Forms the core six-membered ring. smolecule.com |

| Robinson Annulation | Ketone + α,β-Unsaturated Ketone | α,β-Unsaturated Cyclohexenone | Creates a cyclohexene ring with a ketone, requiring further modification. wikipedia.orguoc.grchemistrysteps.com |

This interactive table summarizes common cyclization reactions for forming six-membered rings.

Elimination reactions are critical for introducing the double bond into the cyclohexane ring to form the target alkene. semanticscholar.org These reactions typically involve the removal of a leaving group and a proton from adjacent carbon atoms, a process known as dehydrohalogenation or dehydration.

Dehydration of Alcohols: The acid-catalyzed dehydration of a corresponding alcohol, such as 1,3,5-trimethylcyclohexanol, is a direct method for generating 1,3,5-trimethylcyclohexene. The reaction proceeds through an E1 mechanism where an acid catalyst protonates the hydroxyl group, which then leaves as a water molecule to form a carbocation intermediate. bartleby.com A subsequent deprotonation at an adjacent carbon yields the alkene. The stability of the resulting alkene often dictates the major product. The dehydration of a related compound, 2-methylcyclohexanol, is known to form 3-methylcyclohexene (B1581247) via an E1 reaction. bartleby.com

Dehydrohalogenation of Alkyl Halides: An alternative route is the dehydrohalogenation of a halo-1,3,5-trimethylcyclohexane (e.g., chloro- or bromo- derivative). masterorganicchemistry.com This reaction involves treating the alkyl halide with a strong base, which abstracts a proton from a β-carbon, leading to the elimination of the halide and the formation of the double bond. This process can proceed via an E1 or E2 mechanism depending on the substrate and reaction conditions. masterorganicchemistry.com Biocatalytic methods using fungal strains have also been explored for the hydrolytic dehalogenation of related halolactones containing dimethylcyclohexane rings. nih.govmdpi.comarabjchem.orgnih.gov

| Precursor | Reaction Type | Reagents/Conditions | Mechanism |

| 1,3,5-Trimethylcyclohexanol | Dehydration | Strong Acid (e.g., H₂SO₄, H₃PO₄), Heat | E1 |

| Halo-1,3,5-trimethylcyclohexane | Dehydrohalogenation | Strong Base (e.g., NaH, NaOEt) | E1 or E2 |

This interactive table outlines common elimination reactions for generating the cyclohexene olefin.

Synthesis via Precursor Functionalization and Modification

This strategy involves modifying a pre-existing cyclic structure, such as an aromatic ring or a simpler cyclohexene, to arrive at the target compound.

The partial hydrogenation of mesitylene (B46885) (1,3,5-trimethylbenzene) presents a direct route to 1,3,5-trimethylcyclohexene. However, controlling the reaction to stop at the cyclohexene stage without proceeding to the fully saturated 1,3,5-trimethylcyclohexane (B44294) is a significant challenge. uwo.ca The selectivity of the hydrogenation process is highly dependent on the catalyst, reaction temperature, and pressure. acs.orgresearchgate.net

Research has shown that certain catalysts exhibit size-selective properties; for instance, platinum nanoparticles encapsulated in silicalite-1 were found to be active for the hydrogenation of toluene (B28343) but showed no activity for the bulkier mesitylene, indicating that catalyst structure can be tailored to control reactivity. rsc.org Similarly, a Ni-Mo/γ-Al2O3 catalyst was reported to be largely unreactive towards mesitylene under conditions that were effective for hydrogenating other compounds. researchgate.net These findings suggest that achieving selective partial hydrogenation requires careful catalyst design and optimization of reaction conditions.

| Catalyst | Substrate | Product | Temperature (°C) | Pressure (bar) | Yield | Reference |

| Ti-oxo cluster-supported Co | Mesitylene | 1,3,5-Trimethylcyclohexane | 160 | 50 | 84% | acs.org |

| Pt-based | Mesitylene | 1,3,5-Trimethylcyclohexane | 463 K (190°C) | N/A | Equilibrium limited | uwo.ca |

| Ni-Mo/γ-Al2O3 | Mesitylene | No significant reaction | 80-200 | 30-70 | ~0% | researchgate.net |

This interactive table presents research findings on the hydrogenation of mesitylene.

This approach involves the direct addition of methyl groups to a cyclohexene ring. Friedel-Crafts alkylation is a classic method where an alkyl halide reacts with an aromatic or cyclic compound in the presence of a Lewis acid catalyst. The alkylation of cycloalkenes can also be achieved using an oxygenate in the presence of a zeolite catalyst. google.com For example, cyclohexene can be alkylated with various agents to produce substituted cyclohexanes. uni-oldenburg.de The reaction of methylcyclohexenes with benzene (B151609) in the presence of catalysts like aluminum chloride or hydrogen fluoride (B91410) has been studied, often leading to a mixture of isomers. acs.orgacs.org Synthesizing 1,3,5-trimethylcyclohexene via this method would require the controlled, sequential methylation of cyclohexene or methylcyclohexene, which poses challenges in terms of regioselectivity and avoiding over-alkylation.

| Reactant 1 | Reactant 2 | Catalyst | Product(s) | Reference |

| Cyclohexene | Isopropyl chloroformate | Et₃Al₂Cl₃ | Isopropylcyclohexane | uni-oldenburg.de |

| 1-Methylcyclohexene | Benzene | H₂SO₄ | 1-Methyl-1-phenylcyclohexane | acs.org |

| 4-Methylcyclohexene | Benzene | Hydrogen Fluoride | 1-Methyl-1-phenylcyclohexane | acs.orgacs.org |

This interactive table provides examples of alkylation reactions involving cyclohexene derivatives.

The Wurtz-Fittig reaction involves the coupling of an aryl halide with an alkyl halide using sodium metal in a dry ether solvent to form substituted aromatic compounds. geeksforgeeks.orgquora.com A related process, the Wurtz reaction, couples two alkyl halides to form a longer alkane. byjus.comwikipedia.org

While primarily used for aromatic compounds, the principles of this reaction can be conceptually extended to the synthesis of substituted cycloalkanes. For instance, an intramolecular Wurtz coupling of a suitable dihaloalkane, such as 1,5-dibromo-2,4-dimethylhexane, could theoretically produce 1,3-trimethylcyclohexane, which could then be functionalized. However, the Wurtz reaction is often limited by low yields and the formation of side products. wikipedia.org The Wurtz-Fittig reaction itself is more suited for adding substituents to an existing ring. iitk.ac.in For example, it could be used to couple a methyl halide to a halocyclohexene, but this is not a common application for synthesizing a compound like 1,3,5-trimethylcyclohexene. The reaction has found more utility in the synthesis of organosilicon compounds. wikipedia.org

Preparation of Structurally Related and Functionalized Derivatives

The strategic functionalization of the cyclohexene, 1,3,5-trimethyl- core structure opens avenues to a diverse range of derivatives with tailored properties. Methodologies have been developed to introduce carboxylic acid, formyl, hydroxymethyl, methoxy (B1213986), and hydroxy functionalities, enabling the synthesis of complex molecules with potential applications in various fields of chemistry.

Synthesis of Carboxylic Acid Derivatives (e.g., 1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid)

A key derivative, cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid, also known as Kemp's triacid, is a notable compound due to its unique structural characteristics. ontosight.ai Its synthesis has been accomplished through a multi-step chemical process. ontosight.ai

This synthetic approach provides access to a molecule that serves as a valuable building block for more complex structures. ontosight.aiacs.org

Preparation of Formyl and Hydroxymethyl Derivatives (e.g., cis,cis-1,3,5-triformyl-1,3,5-trimethylcyclohexane)

The synthesis of formyl and hydroxymethyl derivatives of 1,3,5-trimethylcyclohexane provides access to versatile intermediates for the construction of more complex molecular architectures. A notable example is cis,cis-1,3,5-triformyl-1,3,5-trimethylcyclohexane. This compound can be synthesized and has been studied for its cyclization reactions. acs.orgfigshare.com

One approach to related functionalized derivatives involves the Swern oxidation of cis,cis-1,3,5-tris(hydroxymethyl)-1,3,5-trimethylcyclohexane using trifluoroacetic anhydride (B1165640) (TFAA). researchgate.net This reaction can yield a variety of products, including 5-formyl-cis,cis-1,3,5-trimethyl-3-hydroxymethyl-cyclohexane-1-carboxylic acid hemiacetal, 1,7,9-trimethyl-3,5,12-trioxawurtzitane, and 5-formyl-cis,cis-1,3,5-trimethyl-3-hydroxymethylcyclohexane-1-carboxylic acid lactone, alongside polymers of cis,cis-1,3,5-triformyl-1,3,5-trimethylcyclohexane. researchgate.net

Furthermore, cis,cis-1,3,5-triformyl-1,3,5-trimethylcyclohexane can react with equimolar amounts of primary amines to produce novel 1,7,9-trimethyl-3,5-dioxa-12-azawurtzitanes, which are mixed heteroatom wurtzitanes. rsc.orgrsc.org

The conversion of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid to its corresponding formyl and hydroxymethyl derivatives can also be achieved. For instance, Rosenmund reduction can convert the triacid to the lactone of cis,cis-1,3,5-trimethyl-1-formyl-3-(hydroxymethyl)cyclohexane-5-carboxylic acid. acs.org

Table 2: Synthesis of Formyl and Hydroxymethyl Derivatives

| Starting Material | Reagents/Conditions | Product(s) | Reference |

|---|---|---|---|

| cis,cis-1,3,5-tris(hydroxymethyl)-1,3,5-trimethylcyclohexane | Swern oxidation (TFAA, DMSO, triethylamine) | Mixture including hemiacetal, wurtzitane, lactone, and triformyl polymer | researchgate.net |

| cis,cis-1,3,5-triformyl-1,3,5-trimethylcyclohexane | Primary amines | 1,7,9-trimethyl-3,5-dioxa-12-azawurtzitanes | rsc.orgrsc.org |

Synthesis of Methoxy and Hydroxy Substituted Cyclohexenes

The introduction of methoxy and hydroxy groups onto the cyclohexene ring can be achieved through various synthetic methods, leading to functionalized derivatives with altered reactivity and properties.

For instance, 3-methoxy-1,5,5-trimethylcyclohexene can be prepared by the methylation of the sodium salt of 3-hydroxy-1,5,5-trimethylcyclohexene with methyl iodide in ether, resulting in an 80% yield. cdnsciencepub.com The precursor, 3-hydroxy-1,5,5-trimethylcyclohexene, is synthesized in 92% yield by the reduction of isophorone (B1672270) with lithium aluminum hydride (LiAlH4) in ether. cdnsciencepub.com

Another example is the synthesis of 6-hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one, which can be prepared in 22% yield via the lead(IV) acetate (B1210297) oxidation of isophorone, followed by hydrolysis of the resulting acetate. orgsyn.org

These methods provide access to a range of hydroxy and methoxy substituted cyclohexene derivatives, which can serve as intermediates in the synthesis of more complex molecules.

Table 3: Synthesis of Methoxy and Hydroxy Substituted Cyclohexenes

| Product | Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Hydroxy-1,5,5-trimethylcyclohexene | Isophorone | LiAlH4, ether | 92% | cdnsciencepub.com |

| 3-Methoxy-1,5,5-trimethylcyclohexene | 3-Hydroxy-1,5,5-trimethylcyclohexene | Na, CH3I, ether | 80% | cdnsciencepub.com |

Chemical Reactivity and Transformation Pathways of Cyclohexene, 1,3,5 Trimethyl

Mechanistic Investigations of Addition Reactions

The reactivity of Cyclohexene (B86901), 1,3,5-trimethyl-, a symmetrically substituted cycloalkene, is largely dictated by the presence of its carbon-carbon double bond. solubilityofthings.com This electron-rich region is susceptible to attack by various reagents, leading to a range of addition reactions. The steric hindrance imposed by the three methyl groups also plays a significant role in influencing the reaction pathways and product distributions. ontosight.ai

Alkenes, including Cyclohexene, 1,3,5-trimethyl-, readily undergo electrophilic addition reactions. solubilityofthings.comsavemyexams.com The C=C double bond serves as a source of electrons, making it a target for electrophiles. savemyexams.com The general mechanism involves the initial attack of an electrophile on the double bond, leading to the formation of a carbocation intermediate. This is followed by the rapid attack of a nucleophile on the carbocation to yield the final addition product.

The stability of the carbocation intermediate is a key factor in determining the regioselectivity of the reaction, particularly in asymmetrical alkenes. savemyexams.com In the case of the symmetrical Cyclohexene, 1,3,5-trimethyl-, the initial addition of an electrophile can theoretically lead to two equivalent tertiary carbocations, simplifying the product outcome. Common electrophilic additions include reactions with hydrogen halides and halogens. savemyexams.com

In addition to electrophilic additions, Cyclohexene, 1,3,5-trimethyl- can also participate in radical addition reactions. These reactions proceed through a different mechanism involving free radical intermediates. The process is typically initiated by a radical initiator, such as an organic peroxide, which generates a bromine radical from a reagent like hydrogen bromide. dalalinstitute.com This radical then adds to the double bond, creating a carbon-centered radical, which subsequently abstracts a hydrogen atom from another molecule of HBr to form the product and propagate the radical chain. dalalinstitute.com

Derivatives of trimethylcyclohexane have been utilized as chiral auxiliaries in asymmetric radical addition reactions, highlighting the utility of this structural motif in controlling stereochemistry in radical processes. alfa-chemistry.comsigmaaldrich.comscientificlabs.comacs.org For instance, cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid has been employed to prepare chiral auxiliaries for asymmetric radical additions, allylations, and annulation reactions. alfa-chemistry.comsigmaaldrich.comscientificlabs.com

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. numberanalytics.com They are classified into several types, including electrocyclic reactions, cycloadditions, and sigmatropic rearrangements. numberanalytics.commsu.edu While specific studies on pericyclic reactions involving Cyclohexene, 1,3,5-trimethyl- are not extensively detailed in the provided search results, related cyclic dienes and trienes are known to participate in such transformations. researchgate.net For example, the Diels-Alder reaction, a [4+2] cycloaddition, is a common reaction for cyclohexene derivatives. numberanalytics.com The conformation of the diene system is crucial for these reactions to occur. gprcp.ac.in

Stereoselective Catalytic Hydrogenation Studies

Catalytic hydrogenation is a fundamental reaction for the saturation of double bonds, converting alkenes to alkanes. libretexts.org In the case of substituted cycloalkenes like Cyclohexene, 1,3,5-trimethyl-, this reaction can lead to the formation of stereoisomers. The stereochemical outcome is highly dependent on the catalyst and reaction conditions.

The stereochemistry of catalytic hydrogenation is largely determined by the interaction of the substrate with the surface of the metal catalyst. libretexts.org The generally accepted mechanism involves the adsorption of both the alkene and hydrogen onto the catalyst surface. libretexts.org Hydrogen adds to the double bond in a stepwise manner, with both hydrogen atoms typically adding from the same face of the alkene (syn-addition), as the alkene is adsorbed on one side to the flat catalyst surface. libretexts.org

For substituted cycloalkenes, the molecule will preferentially adsorb on the less sterically hindered face, directing the hydrogen addition to that side. This can lead to a high degree of stereoselectivity in the product. However, factors such as potential isomerization of the double bond on the catalyst surface before hydrogenation can sometimes lead to a mixture of stereoisomers. libguides.com

The choice of metal catalyst can significantly influence the stereoselectivity of hydrogenation reactions. iaea.org Different metals, such as platinum (Pt), rhodium (Rh), and palladium (Pd), exhibit different activities and selectivities. conicet.gov.arresearchgate.net For instance, studies on the hydrogenation of related xylenes (B1142099) have shown that the cis/trans ratio of the resulting dimethylcyclohexane products can be influenced by the metal dispersion on the support. researchgate.net

Raney Nickel is another catalyst that has shown high directed diastereoselectivity for certain substrates, although it often requires more forcing reaction conditions. nsf.gov The specific stereochemical outcome of the hydrogenation of Cyclohexene, 1,3,5-trimethyl- would depend on the interplay between the substrate's conformation and the nature of the specific catalyst system employed. Research on the hydrogenation of mesitylene (B46885) (1,3,5-trimethylbenzene) to form cis- and trans-1,3,5-trimethylcyclohexane has been studied over a Ni/Al2O3 catalyst, indicating that both stereoisomers can be formed. researchgate.net

Table 1: Catalyst Systems in Hydrogenation

| Catalyst System | Substrate Example | Key Observation | Reference |

|---|---|---|---|

| Pt/alumina | o-xylene | Stereoselectivity depends on temperature, reactant concentrations, and platinum precursor. | researchgate.net |

| Rh | Cyclohexene | Active catalyst for hydrogenation. | conicet.gov.ar |

| Pd/C | Mesitylene | Used in the hydrogenation of aromatic rings. | |

| Ni/Al2O3 | Mesitylene | Produces both cis- and trans-1,3,5-trimethylcyclohexane. | researchgate.net |

| Raney Nickel | Oxygen-containing arenes | Often shows higher directed diastereoselectivity compared to noble metals. | nsf.gov |

Cyclization Reactions and Intramolecular Rearrangements

Intramolecular cyclization reactions of functionalized "Cyclohexene, 1,3,5-trimethyl-" derivatives provide a powerful strategy for the synthesis of various cyclic and bicyclic compounds. smolecule.comthieme-connect.demasterorganicchemistry.com These reactions involve the formation of a new ring by the reaction of two functional groups within the same molecule. The specific pathway of the cyclization and the resulting product are highly dependent on the nature of the functional groups and the reaction conditions.

For instance, the intramolecular cyclization of phenethylcyclohexene derivatives has been used as a key step in the total synthesis of natural products like (+)-totarol. oup.com In this synthesis, a Wittig reaction between (R)-(-)-α-cyclocitral and a phosphonium (B103445) salt, followed by partial catalytic hydrogenation, yields a dihydro compound that undergoes intramolecular cyclization to form the octahydrophenanthrene backbone of the target molecule. oup.com Similarly, radical cyclization has been employed to construct the strained cyclohexene framework of 1,3,5-trimethylcyclohexene itself. smolecule.com

The cyclization of citronellal, a related monoterpene, to isopulegol (B1217435) is an example of an intramolecular Prins reaction. researchgate.net This reaction is initiated by the protonation of the aldehyde group, followed by an intramolecular rearrangement and deprotonation to yield the cyclic alcohol. researchgate.net This transformation is a key step in the production of (-)-menthol. researchgate.net

Furthermore, domino Michael-aldol annulations of cycloalkane-1,3-diones with enals offer a general route to bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane systems. ucl.ac.uk The stereochemical outcome of these annulations can often be controlled by the choice of solvent, base, and temperature. ucl.ac.uk

The solvent in which a cyclization reaction is carried out can have a profound impact on the reaction rate and the distribution of products. researchgate.netacs.org The polarity of the solvent can influence the stability of intermediates and transition states, thereby altering the energy landscape of the reaction and favoring one pathway over another. acs.org

In the context of intramolecular cyclization, optimization studies have shown that the choice of solvent is crucial for achieving high yields. For example, in a study on the intramolecular cyclization initiated by triethylamine (B128534) (TEA), N,N-dimethylformamide (DMF) and acetonitrile (B52724) were found to be the most favorable solvents, affording the desired product in yields of 82% and 70%, respectively. researchgate.net In contrast, less polar solvents like toluene (B28343), dichloromethane, and tetrahydrofuran (B95107) resulted in significantly lower yields. researchgate.net

The effect of solvent polarity on conformational preferences has also been investigated. acs.org In a study of cyclitol derivatives, it was found that the molecules adopted boat conformations in a variety of solvents with different polarities, including benzene-d6, chloroform-d, acetonitrile-d3, acetone-d6, methanol-d4, and DMSO-d6. acs.org This suggests that in some cases, intramolecular forces, such as hydrogen bonding, can play a more dominant role in determining conformation than the surrounding solvent. acs.org

Below is a table summarizing the effect of different solvents on the yield of a representative intramolecular cyclization reaction. researchgate.net

| Solvent | Yield (%) |

| N,N-Dimethylformamide (DMF) | 82 |

| Acetonitrile | 70 |

| Toluene | Low |

| Dichloromethane | Low |

| Tetrahydrofuran (THF) | Low |

| Dimethyl carbonate (DMC) | Poor |

Oxidation and Derivatization Routes

"Cyclohexene, 1,3,5-trimethyl-" and its derivatives can be subjected to various oxidative transformations to yield valuable carbonyl and carboxyl compounds. Current time information in Bangalore, IN.rsc.org The specific products formed depend on the oxidizing agent and the reaction conditions employed.

Oxidation of the cyclohexane (B81311) ring can lead to the formation of alcohols, ketones, or carboxylic acids. For instance, the oxidation of 2,2,6-trimethylcyclohexanol with nitric acid results in a mixture of dicarboxylic acids due to ring opening of the intermediate ketone. rsc.org In contrast, 2,2,6,6-tetramethylcyclohexanol is oxidized to the corresponding ketone, as the absence of an α-hydrogen prevents further reaction and ring cleavage. rsc.org This highlights the importance of the substitution pattern in determining the outcome of the oxidation.

The double bond in cyclohexene derivatives is also susceptible to oxidative cleavage. Ozonolysis, followed by an oxidative workup, is a common method for converting alkenes to carboxylic acids. organic-chemistry.org A mild, one-pot ozonolysis-oxidation protocol has been developed that utilizes an aqueous organic solvent to prevent the formation of secondary ozonides and employs sodium chlorite (B76162) for the final oxidation step, leading to high yields of the desired carboxylic acids. organic-chemistry.org

Another approach involves the use of potassium permanganate (B83412) (KMnO4), which can efficiently oxidize primary alcohols to carboxylic acids. wikipedia.org In the case of 3,5,5-trimethylcyclohexanol, oxidation with nitric acid yields trimethyladipic acid. wikipedia.org The oxidative cleavage of the trimethylcyclohexene ring in retinal derivatives has also been achieved under relatively mild conditions, proceeding through an intermediate 5,6-epoxide and glycol. researchgate.net

The following table provides examples of oxidative transformations of trimethylcyclohexane derivatives.

| Starting Material | Oxidizing Agent(s) | Product(s) | Reference |

| 2,2,6-Trimethylcyclohexanol | Nitric acid | Mixture of dicarboxylic acids | rsc.org |

| 2,2,6,6-Tetramethylcyclohexanol | Nitric acid | 2,2,6,6-Tetramethylcyclohexanone | rsc.org |

| Alkenes | 1. O3, 2. NaClO2 | Carboxylic acids | organic-chemistry.org |

| 3,5,5-Trimethylcyclohexanol | Nitric acid | Trimethyladipic acid | wikipedia.org |

| Retinal | Pyridinium chlorochromate | 5,6-Dihydro-5,6-epoxyretinal, cleaved ring derivatives | researchgate.net |

Radical halogenation of "Cyclohexene, 1,3,5-trimethyl-" provides a route to introduce halogen atoms into the molecule, creating versatile intermediates for further synthetic transformations. Current time information in Bangalore, IN. This type of reaction typically proceeds via a free-radical chain mechanism and often targets the allylic position due to the stability of the resulting allylic radical. ucalgary.capressbooks.publibretexts.orglibretexts.org

The chlorination of 1,3,5-trimethylcyclohexane (B44294), for example, leads to the formation of several monohalogenated products. chegg.combrainly.combrainly.comchegg.com The distribution of these products depends on the relative reactivity of the different types of hydrogen atoms (primary, secondary, and tertiary) in the molecule. chegg.com While statistical factors would favor substitution at primary hydrogens due to their greater number, the lower activation energy for abstracting a tertiary proton often leads to a higher proportion of the tertiary-substituted product. chegg.com

N-Bromosuccinimide (NBS) is a commonly used reagent for allylic bromination. pressbooks.pubmasterorganicchemistry.comvedantu.com It provides a low, constant concentration of bromine, which favors radical substitution over addition to the double bond. pressbooks.pubmasterorganicchemistry.com The reaction is typically initiated by heat or UV light, which causes homolytic cleavage of the N-Br bond, generating a bromine radical. ucalgary.ca This radical then abstracts an allylic hydrogen to form an allylic radical, which is stabilized by resonance. ucalgary.calibretexts.orglibretexts.org The allylic radical then reacts with a molecule of Br2 (formed from the reaction of HBr with NBS) to give the allylic bromide and another bromine radical, thus propagating the chain reaction. ucalgary.calibretexts.org

In the case of unsymmetrical allylic radicals, a mixture of products can be formed. libretexts.orglibretexts.org The reaction will generally occur at the less hindered site of the radical. libretexts.orglibretexts.org The products of allylic bromination can be readily converted to dienes through elimination reactions with a base. libretexts.org

The following table summarizes the key aspects of radical halogenation of trimethylcyclohexane systems.

| Reaction Type | Reagent(s) | Key Features | Reference(s) |

| Radical Chlorination | Cl2, hv | Forms multiple monohalogenated products; product distribution depends on H-atom reactivity. | chegg.combrainly.combrainly.comchegg.com |

| Allylic Bromination | NBS, heat/light | Selective for the allylic position; proceeds via a resonance-stabilized allylic radical. | pressbooks.pubmasterorganicchemistry.comvedantu.com |

Derivatization for Analytical or Synthetic Utility

The chemical structure of 1,3,5-trimethylcyclohexene allows for various derivatization reactions, which are instrumental for both analytical detection and as pathways to synthesize new compounds. These transformations often target the double bond or the allylic positions of the cyclohexene ring.

Ozonolysis is a significant derivatization reaction for 1,3,5-trimethylcyclohexene. This process involves the cleavage of the carbon-carbon double bond by ozone (O₃), which subsequently forms carbonyl compounds. masterorganicchemistry.com When 1,3,5-trimethylcyclohexene undergoes ozonolysis followed by a reductive workup using zinc (Zn) or dimethyl sulfide, the double bond is broken, leading to the formation of one or more ketone or aldehyde products. masterorganicchemistry.comaskfilo.com Specifically, the ozonolysis of 1,3,5-trimethylcyclohexene breaks the double bond to form two carbonyl groups at the original positions of the double bond. askfilo.com This reaction is a powerful analytical tool for determining the position of double bonds in unsaturated compounds. masterorganicchemistry.com

For synthetic purposes, the resulting carbonyl compounds from ozonolysis can undergo further reactions. For instance, treatment with sodium amide (NaNH₂) can deprotonate the alpha-hydrogens adjacent to the carbonyl groups, creating a dianion. This dianion can then react with other reagents, such as 1-iodo-2-bromoethane, to form new carbon-carbon bonds, leading to more complex molecular structures. askfilo.com

Another avenue for derivatization involves reactions at the allylic positions. For example, cis-1,3,5-trimethylcyclohexene can react with N-bromosuccinimide (NBS) to yield various brominated products. sarthaks.com Additionally, the isomerization of related compounds, such as 1,5,5-trimethyl-3-methylenecyclohexene to 1,1,3,5-tetramethylcyclohexa-2,4-diene, can occur during certain reactions like the Diels-Alder reaction with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), showcasing the potential for skeletal transformations. rsc.org

The derivatization of related trimethylcyclohexane structures has also been explored for various applications. For instance, cis,cis-1,3,5-triamino-cis,cis-1,3,5-trimethylcyclohexane, also known as Kemp's triamine, has been used to synthesize N-picolyl derivatives as potential antitumor agents. nih.gov Furthermore, cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid can be converted to its anhydride (B1165640), a useful synthetic intermediate. google.com Isocyanate derivatives of trimethylcyclohexane, such as 1-isocyanato-3-isocyanatomethyl-3,5,5-trimethylcyclohexane, are used in derivatization procedures for analytical detection via high-performance liquid chromatography (HPLC). google.comscispace.com

Low-Temperature Oxidation Chemistry of Alkylated Cycloalkanes

The low-temperature oxidation of alkylated cycloalkanes like 1,3,5-trimethylcyclohexane is a complex process characterized by a sequence of reactions that differ significantly from high-temperature combustion. At lower temperatures, typically below 900 K, the oxidation process is dominated by the formation and subsequent reactions of hydroperoxides and other oxygenated intermediates. dlr.deresearchgate.net

Studies conducted in jet-stirred reactors (JSR) have been crucial in elucidating the pathways of low-temperature oxidation. For 1,3,5-trimethylcyclohexane, the initial step is predominantly H-abstraction from the fuel molecule by radicals, leading to the formation of C9H17 radicals. dlr.de The position of the methyl groups on the cyclohexane ring influences the stability of the resulting radical intermediates.

These fuel radicals then react with molecular oxygen (O₂) to form peroxy radicals (RO₂). These RO₂ radicals can undergo internal H-abstractions, leading to the formation of hydroperoxyalkyl radicals (QOOH). The QOOH radicals can then add another O₂ molecule and subsequently decompose, leading to chain branching, which is a key feature of low-temperature autoignition. This process results in a variety of oxygenated intermediates. researchgate.net

Key intermediates detected during the low-temperature oxidation of 1,3,5-trimethylcyclohexane include:

Hydroperoxides (ROOH)

Ketohydroperoxides (KHP) researchgate.net

Cyclic ethers (CE) researchgate.net

Olefinic hydroperoxides (OFHP) researchgate.net

C9 acyclic/cyclic bi-carbonyl species researchgate.net

Smaller oxygenated species and light hydrocarbons dlr.de

Below is a table summarizing some of the key intermediates observed during the low-temperature oxidation of 1,3,5-trimethylcyclohexane.

| Intermediate Type | Specific Examples/Classes | Significance |

| Radicals | C9H17 | Initial fuel radicals formed by H-abstraction. dlr.de |

| Hydroperoxides | Cyclohexylhydroperoxide (ROOH), Ketohydroperoxides (KHP) | Key species leading to chain branching. researchgate.net |

| Oxygenated Intermediates | Cyclic ethers, C9 bi-carbonyl species | Products of RO₂ radical isomerization and decomposition. researchgate.net |

| Decomposition Products | Light hydrocarbons, Smaller oxygenated molecules | Formed from the breakdown of larger intermediates. dlr.de |

Pyrolysis and Combustion Behavior of Related Cyclic Hydrocarbons

The pyrolysis and combustion of cyclic hydrocarbons, including 1,3,5-trimethylcyclohexane, are critical areas of research for understanding fuel behavior and developing kinetic models for practical fuels like jet fuel. researchgate.netacs.org 1,3,5-trimethylcyclohexane is often used as a surrogate component for the cycloalkane fraction in real fuels. acs.orgacs.org

Pyrolysis

Pyrolysis is the thermal decomposition of a compound in the absence of an oxidant. Studies on the pyrolysis of related cyclic hydrocarbons like cyclohexane and methylcyclohexane (B89554) provide insights into the potential decomposition pathways for 1,3,5-trimethylcyclohexane. researchgate.netmdpi.com The pyrolysis of these compounds typically begins with C-C bond fission in the ring or the cleavage of a substituent group.

For methylcyclohexane, pyrolysis leads to the formation of a variety of smaller molecules, with ethylene (B1197577) being a major product. researchgate.net Other significant intermediates include methane, propene, and various C4 species like 1,3-butadiene. acs.org Benzene (B151609) is also a notable product, formed through dehydrogenation and rearrangement pathways. researchgate.net The decomposition of cyclohexane at high temperatures is largely initiated by reactions involving cyclohexyl radicals. mdpi.com

In the context of RP-3 jet fuel, for which 1,3,5-trimethylcyclohexane is a surrogate, pyrolysis studies in shock tubes show that decomposition starts above 1100 K. acs.org The major products are consistent with the pyrolysis of smaller cycloalkanes.

Combustion

The combustion of 1,3,5-trimethylcyclohexane involves its oxidation over a wide range of temperatures. While low-temperature combustion is discussed in the previous section, high-temperature combustion proceeds through different mechanisms. At higher temperatures, the initial fuel molecule breaks down into smaller, more reactive fragments.

A detailed kinetic model for a surrogate fuel containing n-dodecane, n-propylbenzene, and 1,3,5-trimethylcyclohexane has been developed to predict combustion behavior. acs.org This model includes a large number of elementary reactions and chemical species to accurately simulate processes like ignition delay and flame speed. dlr.deacs.org

Rate of production (ROP) analysis helps to identify the major reaction pathways. For 1,3,5-trimethylcyclohexane at higher temperatures (e.g., 900 K), H-abstraction remains a key initial step, but the subsequent decomposition of the resulting radicals to smaller hydrocarbons becomes more dominant compared to the oxygen addition pathways seen at lower temperatures. dlr.de

The following table summarizes the major products observed during the high-temperature pyrolysis of a surrogate jet fuel containing 1,3,5-trimethylcyclohexane. acs.orgacs.org

| Product | Chemical Formula | Significance in Pyrolysis |

| Ethylene | C₂H₄ | Most abundant product. acs.org |

| Methane | CH₄ | Major product. acs.org |

| Propene | C₃H₆ | Major product. acs.org |

| Acetylene | C₂H₂ | Concentration increases at higher temperatures. acs.org |

| 1,3-Butadiene | C₄H₆ | Important intermediate. acs.org |

| Benzene | C₆H₆ | Key aromatic product. researchgate.net |

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectral Analysis of Alkyl and Olefinic Protons

A ¹H NMR spectrum of Cyclohexene (B86901), 1,3,5-trimethyl- would provide crucial information about the electronic environment of its protons. The olefinic proton, attached to the double bond, would be expected to resonate in the downfield region, typically between 5.0 and 6.0 ppm, due to the deshielding effect of the π-electron cloud. The signals for the protons of the three methyl groups would appear in the upfield region, likely between 0.8 and 1.7 ppm. The exact chemical shifts would be influenced by their position relative to the double bond and each other. The protons on the cyclohexene ring would exhibit complex splitting patterns due to spin-spin coupling with neighboring protons, providing valuable information about their connectivity.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning signals and determining the detailed structure, including connectivity and stereochemistry.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling relationships within the molecule. Cross-peaks in the COSY spectrum would connect signals of protons that are coupled to each other, typically those on adjacent carbon atoms. This would help in tracing the connectivity of the proton network throughout the cyclohexene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. An HMQC or HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, aiding in the assignment of both ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about protons that are close to each other in space, even if they are not directly coupled through bonds. This is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of the methyl groups on the cyclohexene ring.

Mass Spectrometric (MS) Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Electron Ionization (EI) Mass Spectrometry for Molecular Weight and Fragmentation Patterns

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion would confirm the molecular weight of Cyclohexene, 1,3,5-trimethyl-. The fragmentation pattern, which is a unique fingerprint of the molecule, would provide clues about its structure. Common fragmentation pathways for cyclic alkenes include retro-Diels-Alder reactions and the loss of alkyl groups. Analysis of the masses of the fragment ions would help in piecing together the structure of the original molecule.

Application of Hyphenated Techniques (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In a GC-MS analysis of a mixture containing Cyclohexene, 1,3,5-trimethyl-, the compound would first be separated from other components based on its boiling point and interaction with the GC column. The separated compound would then enter the mass spectrometer, where its mass spectrum would be recorded. This allows for the identification of the compound even in a complex mixture and provides its mass spectral data for structural confirmation.

Advanced Ionization Methods for Reaction Intermediate Identification (e.g., Photoionization Mass Spectrometry)

Advanced ionization techniques are crucial for the detection and identification of reactive intermediates formed during chemical reactions, such as the oxidation of cyclic hydrocarbons. Photoionization mass spectrometry (PIMS), particularly when coupled with synchrotron-based tunable vacuum ultraviolet (VUV) radiation, is a powerful tool for this purpose. It allows for the selective and soft ionization of molecules, minimizing fragmentation and enabling the differentiation of isomers.

In studies of the low-temperature oxidation of cyclic alkanes like 1,3,5-trimethylcyclohexane (B44294), researchers have employed jet-stirred reactors combined with synchrotron VUV PIMS. This methodology has been instrumental in identifying key intermediates. For instance, in the low-temperature oxidation of dimethyl ether, a similar approach using a jet-stirred reactor with molecular-beam sampling and VUV photoionization mass spectrometry successfully identified species like hydroperoxymethyl formate (B1220265) (HOOCH₂OCHO). acs.org While direct studies on 1,3,5-trimethylcyclohexene are limited, the principles derived from the analysis of related compounds are applicable. The investigation of 1,3,5-trimethylcyclohexane oxidation has been noted in the context of low-temperature chemistry in jet-stirred reactors, highlighting its relevance in combustion research. researchgate.netacs.org

The general methodology involves introducing the reactant and an oxidant into a controlled reactor environment. The reacting mixture is then sampled and subjected to photoionization. By carefully tuning the photon energy, specific intermediates can be targeted based on their ionization energies. This allows for the construction of detailed kinetic models of complex reaction networks. The absolute photoionization cross-sections for numerous combustion intermediates have been determined, which is vital for quantitative analysis in these experiments. researchgate.netacs.org

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the molecular structure and functional groups present in a compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Absorptions

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in organic molecules. The absorption of infrared radiation corresponds to specific vibrational modes of the bonds within the molecule. For 1,3,5-trimethylcyclohexene, the IR spectrum is characterized by absorptions corresponding to its alkene and alkane-like components.

The key functional groups and their expected IR absorption regions are:

=C-H Stretch (Alkene): The stretching vibration of the C-H bond on the double bond typically appears in the region of 3000-3100 cm⁻¹. pressbooks.pubvscht.cz This band is characteristic of unsaturated centers.

C-H Stretch (Alkane): The C-H stretching vibrations of the methyl groups and the saturated part of the cyclohexene ring are expected in the 2800-3000 cm⁻¹ range. pressbooks.pub

C=C Stretch (Alkene): The carbon-carbon double bond stretch is a key indicator for alkenes and usually gives rise to a moderate band in the 1640-1680 cm⁻¹ region. vscht.czlibretexts.org The exact position and intensity can be influenced by substitution.

C-H Bending: Bending vibrations of the C-H bonds occur at lower frequencies and can provide information about the substitution pattern.

Table 1: Characteristic Infrared Absorption Ranges for Functional Groups in 1,3,5-trimethylcyclohexene

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Alkene C-H | Stretch | 3000-3100 pressbooks.pubvscht.cz |

| Alkane C-H | Stretch | 2800-3000 pressbooks.pub |

| Alkene C=C | Stretch | 1640-1680 vscht.czlibretexts.org |

| Alkane C-H | Bend | 1375-1450 |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For 1,3,5-trimethylcyclohexene, the C=C stretching vibration is expected to be a strong and characteristic band in the Raman spectrum due to the high polarizability of the double bond. Symmetrical vibrations, in general, tend to be more intense in Raman spectra. The NIST Chemistry WebBook indicates the availability of Raman spectral data for 1,3,5-trimethylcyclohexane. chemicalbook.com Although this is the saturated analog, it suggests that spectroscopic data for the cyclohexene derivative may exist in specialized databases. Studies on related molecules like 1,3-cyclohexadiene (B119728) have utilized Raman spectroscopy to investigate vibrational overtones and ring-puckering modes. researchgate.net Furthermore, computational studies on molecules containing the 1,3,3-trimethylcyclohexene (B3343063) moiety have used vibrational analysis to correlate calculated modes with experimental Raman spectra. acs.org

Table 2: Expected Prominent Raman Shifts for 1,3,5-trimethylcyclohexene

| Functional Group | Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |

|---|---|---|

| Alkene C=C | Stretch | ~1640-1680 |

| Alkane C-H | Stretch | ~2800-3000 |

| Ring Vibrations | Various | Fingerprint Region (<1500) |

Computational Chemistry and Theoretical Modeling of Cyclohexene, 1,3,5 Trimethyl

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are pivotal in elucidating the fundamental properties of 1,3,5-trimethylcyclohexene at the atomic and electronic levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1,3,5-trimethylcyclohexene, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, are utilized to determine its most stable geometric configuration. This process, known as geometry optimization, seeks the lowest energy arrangement of atoms in the molecule. storion.ruresearchgate.netresearchgate.net

The optimization process involves varying the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. storion.ru For the related compound, cis,cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid, it has been shown that different conformations, such as boat and chair forms, can be energetically similar. rsc.org DFT calculations can precisely quantify these energy differences. researchgate.net For instance, a study on various isomers of trimethylcyclohexane highlighted that the all-equatorial chair conformation of cis-1,3,5-trimethylcyclohexane is the most stable due to minimized steric strain.

The accuracy of these energy calculations is critical. High-level composite thermochemistry models and various DFT approximations are often benchmarked to ensure the reliability of the computed formation enthalpies. aip.org For example, the M06-2X functional has been found to provide results in good agreement with more computationally expensive methods for hydrocarbon strain energies. swarthmore.edu

Table 1: Comparison of Calculated Enthalpies of Formation (ΔHf°) for (1α,3α,5α)-1,3,5-Trimethylcyclohexane

| Method | Calculated ΔHf° (kcal/mol) | Deviation from Experimental (kcal/mol) |

|---|---|---|

| G4 | -52.19 | 1.50 |

| G4(MP2) | -52.10 | 1.41 |

| ccCA | -51.27 | 0.58 |

| CBS-QB3 | -49.55 | -1.14 |

| ωB97M-V | -49.98 | -0.71 |

| B3LYP-D3(BJ) | -50.58 | -0.11 |

Data sourced from a comprehensive benchmarking study. aip.org The experimental value is -50.69 kcal/mol. aip.org

Ab initio and semi-empirical methods provide further understanding of the molecular orbitals (MOs) of 1,3,5-trimethylcyclohexene. Ab initio calculations, which are based on first principles without experimental data, can be computationally intensive but offer high accuracy. acs.org Methods like Hartree-Fock are used to study molecular structures and stabilities. acs.orgoup.com

Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them suitable for larger molecules. libretexts.orgresearchgate.net These methods, such as the Extended Hückel method, consider all valence electrons to determine molecular structure and energy barriers for bond rotation. libretexts.org For derivatives of 1,3,5-trimethylcyclohexane (B44294), semi-empirical MO calculations have been used to compare the stabilities of different conformations, such as the chair and boat forms, revealing they can have similar conformational stabilities. rsc.orgrsc.org

Molecular orbital analysis helps in understanding the electronic transitions and reactivity of the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they are involved in chemical reactions.

Computational methods are also employed to predict spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical NMR spectra can be calculated to predict the chemical shifts of carbon and hydrogen atoms. mestrelab.comfaccts.de For instance, in related trimethylcyclohexane derivatives, DFT calculations can predict the distinct chemical shifts for carbons proximal to certain functional groups. These predictions are valuable for interpreting experimental NMR spectra and confirming the structure of isomers. ontosight.aichemicalbook.com

Vibrational Spectroscopy (IR): Computational studies can predict the vibrational modes of a molecule, which correspond to the peaks in an infrared (IR) spectrum. chemicalbook.comnist.gov For example, calculations on similar trimethylcyclohexane derivatives have shown how electron-withdrawing groups can influence C-Cl stretching frequencies.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, which are observed in UV-Vis spectroscopy. scielo.org.za This provides information about the electronic structure and the energies of excited states.

Table 2: Predicted Spectroscopic Data for Trimethylcyclohexane Derivatives

| Spectroscopy Type | Predicted Parameter | Observation |

|---|---|---|

| 13C NMR | Chemical Shift (δ) | Carbons near electronegative groups show distinct shifts. |

| IR | Vibrational Frequency | C-Cl stretching frequencies are influenced by electron-withdrawing groups. |

Molecular Dynamics Simulations and Conformational Energetics

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and energetics. nih.govfuture4200.com

1,3,5-trimethylcyclohexene, like other substituted cyclohexanes, can exist in various conformations. The two primary chair conformations are of particular interest. quora.comchegg.comstackexchange.com MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.gov

For 1,3,5-trimethylcyclohexane, there are two cis-trans stereoisomers possible. pressbooks.pubopenstax.org One isomer has all three methyl groups on the same side of the ring (cis), while the other has one methyl group on the opposite side (trans). pressbooks.pub The most stable conformation is typically the one where the bulky methyl groups occupy equatorial positions to minimize steric hindrance. chegg.com The all-cis isomer can adopt a chair conformation with all three methyl groups in equatorial positions, making it particularly stable. quora.com The cis-trans isomer, however, will necessarily have at least one axial methyl group, leading to higher energy. chemedx.org

Ring inversion, the process by which one chair conformation converts to another, can also be studied. MD simulations at elevated temperatures can accelerate these transitions, allowing for the calculation of activation energies for ring inversion. nih.gov

The stability of different conformers is largely determined by strain energy, which includes torsional strain and steric hindrance (van der Waals strain). unicamp.br In substituted cyclohexanes, 1,3-diaxial interactions are a major source of steric strain. pressbooks.pub

Computational methods can quantify this strain. For example, the steric strain of a 1,3-diaxial interaction between two methyl groups in cis-1,3-dimethylcyclohexane (B1347349) has been estimated to be around 15 kJ/mol. pressbooks.pub In cis-1,3,5-trimethylcyclohexane, one chair conformer can be significantly less stable than the other due to such interactions. pearson.com The energy difference between the all-equatorial and all-axial conformations of cis-1,3,5-trimethylcyclohexane is substantial.

Isodesmic and homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved, can be used in computational studies to accurately calculate the strain energy of cyclic molecules. swarthmore.edu

Table 3: Strain Energy Contributions in Substituted Cyclohexanes

| Interaction | Type of Strain | Approximate Energy (kJ/mol) |

|---|---|---|

| Eclipsed C-H bonds | Torsional | 4.0 (per pair) unicamp.br |

| Gauche butane (B89635) interaction | Steric | 3.2 unicamp.br |

| 1,3-diaxial H/CH3 | Steric | 3.8 chemedx.org |

Reaction Pathway Analysis through Theoretical Calculations

Theoretical calculations serve as a powerful tool for elucidating the intricate details of chemical reactions involving 1,3,5-trimethylcyclohexane. By employing computational methods, researchers can map out reaction pathways, identify key intermediates and transition states, and predict the energetic feasibility of various transformations.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Computations

A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. Locating this fleeting structure is a primary goal of computational reaction analysis. Once a transition state is identified and confirmed by the presence of a single imaginary frequency in vibrational analysis, Intrinsic Reaction Coordinate (IRC) calculations are performed. jst.go.jpskku.edu These calculations trace the minimum energy path downhill from the transition state, connecting it to the corresponding reactants and products on the potential energy surface. skku.eduescholarship.org

This process confirms that the located transition state indeed connects the desired reactant and product minima. skku.edu For complex reactions, such as those in terpene biosynthesis which can involve multiple steps and rearrangements, IRC calculations are indispensable for verifying the connectivity of stationary points along a proposed reaction pathway. jst.go.jpescholarship.orgjst.go.jp For example, in the study of carbocation rearrangements, IRC calculations can distinguish between a concerted mechanism and a stepwise process involving discrete intermediates. escholarship.org The path is calculated by quenching the kinetic energy at each step, ensuring the system follows the lowest potential energy pathway. skku.edu

Calculation of Reaction Barriers and Thermochemical Properties

Quantum chemical calculations are extensively used to determine the activation energies (reaction barriers) and thermochemical properties of reactions involving cyclic hydrocarbons. acs.org Methods like Density Functional Theory (DFT) are often employed to compute the energies of reactants, products, and transition states. The difference in energy between the reactants and the transition state provides the activation barrier, a key determinant of the reaction rate.

For instance, the isomerization of terpenes, which are structurally related to trimethylcyclohexenes, has been studied using computational methods to determine thermodynamic properties such as enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (S°). nih.govacs.org These calculations provide insights into the feasibility and spontaneity of a reaction. nih.gov The standard enthalpy of reaction (ΔrH°) for the hydrogenation of mesitylene (B46885) to 1,3,5-trimethylcyclohexane has been determined to be -196.1 ± 0.84 kJ/mol in the gas phase. nist.gov Additionally, the enthalpy of isomerization between different conformers of 1,3,5-trimethylcyclohexane has been calculated, providing information on their relative stabilities. nist.gov

Table 1: Calculated Thermochemical Properties for Cyclohexene (B86901), 1,3,5-trimethyl- and Related Reactions

| Property | Value | Units | Method | Reference |

|---|---|---|---|---|

| Standard Gibbs free energy of formation (ΔfG°) | 33.93 | kJ/mol | Joback Method | chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -215.45 | kJ/mol | Joback Method | chemeo.com |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 35.44 | kJ/mol | Joback Method | chemeo.com |

| Enthalpy of reaction (ΔrH°) for Mesitylene + 3 H₂ → Cyclohexane (B81311), 1,3,5-trimethyl- | -196.1 ± 0.84 | kJ/mol | Calorimetry, Hydrogenation | nist.gov |

This table presents calculated thermochemical data for cis-1,3,5-trimethylcyclohexene and related reactions. The Joback method is a group contribution method used for estimating thermochemical properties.

Kinetic Modeling of Complex Chemical Processes

For terpenes, which share structural similarities with 1,3,5-trimethylcyclohexane, kinetic models have been developed to describe their atmospheric oxidation by radicals such as OH and NO₃. acs.orgcopernicus.org These models often rely on rate constants derived from theoretical calculations and experimental data. kit.edu For example, the oxidation of γ-terpinene initiated by OH radicals was investigated using quantum chemical calculations combined with kinetic modeling to understand the reaction mechanism and the formation of secondary organic aerosols (SOA). acs.org Similarly, kinetic models for the high-temperature autoignition of cyclohexene have been developed to predict ignition delay times and understand combustion chemistry. acs.org The construction of these models often involves simplifying complex reaction networks to include only the most significant pathways, as demonstrated in the development of surrogate fuel mechanisms for kerosene. mdpi.com

Isotope Effects in Cyclohexene and Related Systems

Isotope effects provide a sensitive probe into reaction mechanisms and the structure of transition states. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), subtle changes in reaction rates and equilibrium positions can be observed and analyzed.

Equilibrium Isotope Effects (EIE) in Cycloalkane Isomers

The Equilibrium Isotope Effect (EIE) refers to the change in the equilibrium constant of a reaction upon isotopic substitution. princeton.edugithub.io This effect arises from differences in the zero-point vibrational energies (ZPVE) of the isotopically substituted molecules in the reactant and product states. github.iolibretexts.org Generally, the heavier isotope will favor the state where it is in a more tightly bound environment, which corresponds to a higher vibrational frequency. princeton.edu

Theoretical analysis of vapor pressure isotope effects in systems like benzene (B151609) and cyclohexane has shown that intermolecular forces and molar volume effects in the condensed phase are critical for understanding the thermodynamic properties of solutions containing isotopic isomers. aip.orgaip.org Studies on the coordination of alkanes like cyclohexane to metal centers have revealed both normal and inverse EIEs, which can be rationalized through computational analysis of the vibrational frequencies of the involved species. columbia.edu An inverse EIE, where the equilibrium favors the deuterated product more than the protiated one, can occur if the D-adduct is enthalpically more stable, as observed in some oxidative addition reactions. columbia.eduresearchgate.net

Kinetic Isotope Effects (KIE) on Reaction Rates

The Kinetic Isotope Effect (KIE) is the ratio of the rate constant of a reaction with a lighter isotope to the rate constant with a heavier isotope (kL/kH). wikipedia.org KIEs are powerful tools for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. princeton.eduwikipedia.org

Primary KIEs are observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For C-H bond cleavage, primary KIEs (kH/kD) are typically in the range of 6-10, indicating a significant weakening of the C-H bond in the transition state. wikipedia.org

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation. These effects are smaller (typically kH/kD ≈ 0.8–1.3) and provide information about changes in hybridization or steric environment at the transition state. libretexts.orgwikipedia.org

For example, in elimination reactions, a large primary KIE is consistent with the C-H bond being broken in the rate-determining step. princeton.edu In contrast, a small secondary KIE might suggest a change from sp³ to sp² hybridization at a carbon adjacent to the reaction center. wikipedia.org Computational studies can predict KIEs, which can then be compared with experimental values to support or refute a proposed mechanism. libretexts.org

Table 2: Typical Ranges of Kinetic Isotope Effects (KIE) for C-H Bonds

| Type of KIE | Description | Typical kH/kD Value |

|---|---|---|

| Primary | Bond to the isotope is broken/formed in the rate-determining step. | ~6-10 |

| Secondary (α) | Isotope is on the carbon undergoing hybridization change (e.g., sp³ → sp²). | ~1.1–1.2 |

| Secondary (α) | Isotope is on the carbon undergoing hybridization change (e.g., sp² → sp³). | ~0.8–0.9 |

This table summarizes the general ranges for primary and secondary kinetic isotope effects observed for the substitution of hydrogen with deuterium. wikipedia.org

Role in Complex Chemical Systems and Fundamental Materials Research

Intermediacy in Advanced Organic Synthesis

The utility of Cyclohexene (B86901), 1,3,5-trimethyl- as an intermediate is rooted in the chemical potential of its cyclohexene core, which provides a versatile scaffold for constructing more elaborate molecular architectures.